4-(Difluorometil)piridin-2-amina

Descripción general

Descripción

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Synthesis Analysis

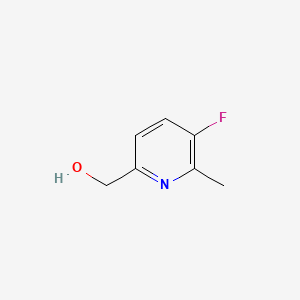

The synthesis of 4-(Difluoromethyl)pyridin-2-amine starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyridin-2-amine isInChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N . Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)pyridin-2-amine include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Síntesis de Ligandos

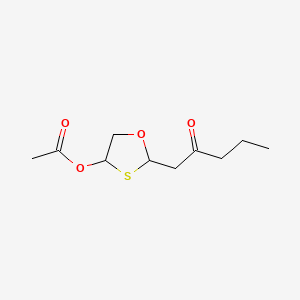

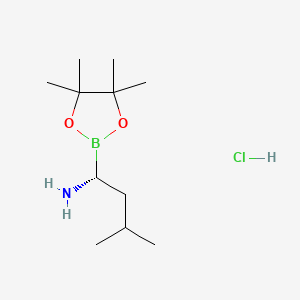

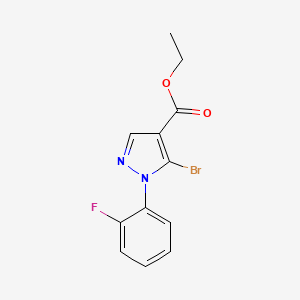

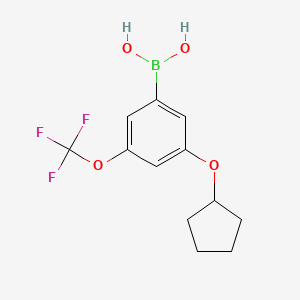

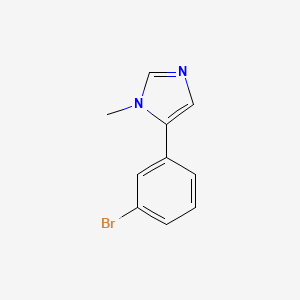

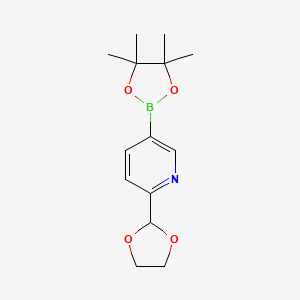

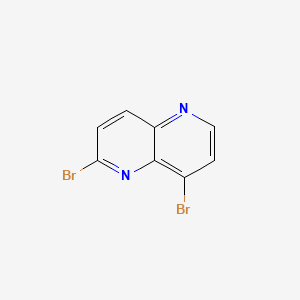

4-(Difluorometil)piridin-2-amina se puede utilizar en la síntesis de ligandos basados en di(piridin-2-il)amina sustituidos con trifluorometilo {svg_1}. Estos ligandos se obtienen de 2-bromo-5-(trifluorometil)piridina y aminas aromáticas correspondientes mediante una reacción de aminación catalizada por Pd {svg_2}.

Química Supramolecular

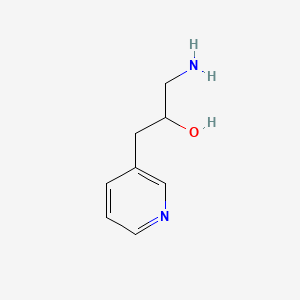

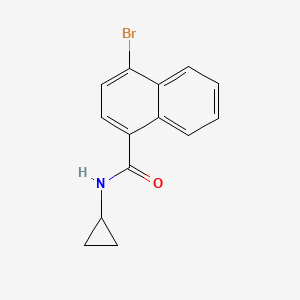

Bis(piridin-2-il)amina (dpa) y sus derivados, que se pueden sintetizar utilizando this compound, se aplican ampliamente en química supramolecular {svg_3}.

Catálisis

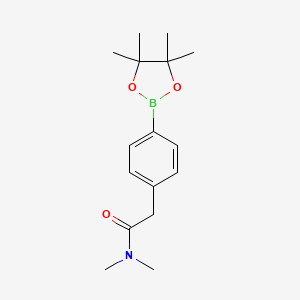

Estos derivados de dpa también encuentran aplicación en catálisis {svg_4}. Pueden actuar como catalizadores en diversas reacciones químicas, aumentando la velocidad de reacción.

Detección de Iones

Los derivados de dpa se utilizan en detección de iones {svg_5}. Pueden detectar la presencia de iones específicos en una solución, lo cual es crucial en muchos procesos científicos e industriales.

Propiedades Luminiscentes

Los complejos metálicos de ligandos basados en bis(piridin-2-il)amina demuestran propiedades luminiscentes {svg_6}. Esto los hace útiles en el desarrollo de dispositivos emisores de luz.

Actividad Citotóxica y Unión al ADN

Estos complejos metálicos también poseen actividad citotóxica y pueden unirse a moléculas de ADN {svg_7}. Esta propiedad es particularmente útil en el campo de la química medicinal y el desarrollo de fármacos.

Procesos de Difluorometilación

This compound se utiliza en procesos de difluorometilación basados en la formación de enlaces X–CF2H {svg_8}. Este campo de investigación se ha beneficiado de la invención de múltiples reactivos de difluorometilación {svg_9}.

Preparación de Inhibidores de la Proteína Quinasa

Una nueva síntesis escalable, rápida, de alto rendimiento y práctica de this compound proporciona un intermedio clave para la preparación de numerosos inhibidores de la proteína quinasa {svg_10} {svg_11}. Estos inhibidores son cruciales en el tratamiento de diversas enfermedades, incluido el cáncer.

Mecanismo De Acción

Target of Action

The primary targets of 4-(Difluoromethyl)pyridin-2-amine are phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These proteins play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .

Mode of Action

4-(Difluoromethyl)pyridin-2-amine interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they control.

Biochemical Pathways

The inhibition of PI3K and mTOR kinase by 4-(Difluoromethyl)pyridin-2-amine affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When PI3K is inhibited, it prevents the production of PIP3, a product of PI3K. This, in turn, inhibits the activation of AKT, preventing the activation of mTOR, which can lead to decreased cell growth and proliferation .

Result of Action

The result of the action of 4-(Difluoromethyl)pyridin-2-amine is a decrease in cell growth and proliferation due to the inhibition of the PI3K/AKT/mTOR pathway . This makes it a potential candidate for use in cancer therapies.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases . It interacts with enzymes such as PI3K and mTOR kinase, which are crucial for cellular functions .

Cellular Effects

The compound influences cell function by inhibiting the activity of PI3K and mTOR kinase . These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Difluoromethyl)pyridin-2-amine exerts its effects by binding to PI3K and mTOR kinase, inhibiting their activity . This interaction leads to changes in gene expression and cellular functions .

Metabolic Pathways

4-(Difluoromethyl)pyridin-2-amine is involved in the metabolic pathways of PI3K and mTOR kinase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNARPJWYBRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346536-47-7 | |

| Record name | 4-(difluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?

A: 4-(Difluoromethyl)pyridin-2-amine serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.

Q2: What are the advantages of the newly developed synthetic route for 4-(Difluoromethyl)pyridin-2-amine?

A: A recent study [] outlines a novel synthetic route for producing 4-(Difluoromethyl)pyridin-2-amine that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.

Q3: Can you provide an example of how 4-(Difluoromethyl)pyridin-2-amine has been utilized in developing a specific drug candidate?

A: Researchers have successfully utilized 4-(Difluoromethyl)pyridin-2-amine in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)